3-Methoxybenzoyl chloride
Overview
Description
3-Methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Methoxybenzoyl chloride is primarily used in the synthesis of 2-arylbenzofuran-based molecules . These molecules are known to act against Alzheimer’s disease . Additionally, it aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) , a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development of cancer.
Mode of Action
It is known that it plays a crucial role in the synthesis of 2-arylbenzofuran-based molecules and dihydropyrrolopyrimidine inhibitors . These compounds have specific interactions with their targets, leading to the inhibition of PI3K and combating symptoms of Alzheimer’s disease .
Biochemical Pathways
The PI3K pathway is crucial for many cellular functions, including growth and proliferation. Inhibition of this pathway can result in tumor growth inhibition .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , and it is soluble in chloroform but reacts with water . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of this compound is the synthesis of compounds that act against Alzheimer’s disease and inhibit tumor growth . It does this by aiding in the creation of 2-arylbenzofuran-based molecules and dihydropyrrolopyrimidine inhibitors .
Action Environment
This compound is sensitive to moisture . It should be stored under dry inert gas and away from moisture, strong bases, and oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Methoxybenzoyl chloride plays a significant role in biochemical reactions. It is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease
Cellular Effects
It is known to aid in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase), resulting in tumor growth inhibition .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the synthesis of 2-arylbenzofuran-based molecules . These molecules have been shown to act against Alzheimer’s disease
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzoyl chloride can be synthesized through the reaction of 3-methoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 3-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of 3-methoxybenzoic acid to this compound. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, with the nucleophile added in excess to drive the reaction to completion.
Major Products:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3-Methoxybenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
3-Methoxybenzoyl chloride has several applications in scientific research:
Comparison with Similar Compounds
2-Methoxybenzoyl Chloride: Similar in structure but with the methoxy group at the ortho position.
4-Methoxybenzoyl Chloride: Similar in structure but with the methoxy group at the para position.
Uniqueness: 3-Methoxybenzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the properties of its derivatives. The position of the methoxy group can affect the electronic distribution in the molecule, leading to differences in reactivity compared to its ortho and para analogs .
Properties
IUPAC Name |
3-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIUASLAXJZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169011 | |
Record name | m-Anisoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-05-3 | |
Record name | 3-Methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Anisoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Anisoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-anisoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Anisoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM9WQ3B2N6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic application of 3-Methoxybenzoyl chloride?
A1: this compound is frequently employed as an acylating agent. It reacts with various nucleophiles, including alcohols and amines, to introduce the 3-methoxybenzoyl group into target molecules. This is particularly useful in synthesizing complex organic compounds, including natural products and their analogs. For example, it was utilized in the synthesis of homalicine, a natural product, by reacting with 3-(3-hydroxyphenyl)isocoumarin. []
Q2: Can you elaborate on the reaction between this compound and 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine and the significance of the product's structure?
A2: The reaction between this compound and 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine yields 1-(3-Methoxybenzoyl)-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine. X-ray diffraction analysis revealed that the central tetrazine ring in the product adopts a boat conformation. [] This conformation disrupts the potential for homoaromaticity in the tetrazine ring, which is a significant finding in understanding the relationship between structure and electronic properties in these types of compounds.
Q3: How does the structure of this compound relate to its reactivity?
A3: The reactivity of this compound stems from the electrophilic nature of the carbonyl carbon in the benzoyl chloride group. The electron-withdrawing chlorine atom enhances this electrophilicity, making it susceptible to attack by nucleophiles. The methoxy group at the meta position, while less activating than in the para position, still donates electron density to the aromatic ring, influencing the reactivity and potentially impacting the regioselectivity in certain reactions.
Q4: Has this compound been used in the synthesis of any pharmaceutical compounds?
A4: Yes, derivatives of this compound have been employed in the synthesis of actinomycin analogs. Specifically, it was used to acylate various amino acid derivatives, including L-threonine, O-benzyl-L-serine, and methyl esters of glycine, DL-alanine, and others. [] These actinomycin analogs are of interest due to their potential biological activity, particularly in the context of cancer research.
Q5: Are there any computational studies on this compound or its derivatives?
A5: Computational studies have been conducted on compounds incorporating the 3-methoxybenzoxy group, a derivative of this compound. For instance, 3-Methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, which contains the 3-methoxybenzoxy moiety, has been investigated using DFT/B3LYP and HF methods with different basis sets (6-311G (d) and 3-21G). [] These calculations provided insights into the electronic properties, thermodynamic parameters, and geometric properties of the molecule, showcasing the utility of computational chemistry in understanding structure-activity relationships.
Q6: Has this compound been used in pre-column derivatization for analytical purposes?
A6: Yes, research indicates the use of this compound as a derivatizing agent in analytical chemistry. It was employed for the pre-column derivatization of selective serotonin reuptake inhibitors (SSRIs) prior to their analysis by HPLC-UV. [] This derivatization strategy likely improves the detection sensitivity or separation characteristics of the SSRIs in the HPLC analysis.
Q7: Are there any known methods for preparing 3-methoxypropiophenone?
A7: Yes, there is a known process for preparing 3-methoxypropiophenone that involves this compound as an intermediate. [] The multistep synthesis involves the initial preparation of 3-methoxybenzoic acid, which is then converted to this compound. This intermediate plays a crucial role in the subsequent steps leading to the final product, 3-methoxypropiophenone.
Q8: Have there been any studies on the reaction kinetics of this compound?
A8: Yes, the solvolysis kinetics of this compound have been investigated in AOT/isooctane/water microemulsions. [] The study revealed that the rate of solvolysis, a reaction where the solvent acts as a nucleophile, is influenced by the water content in the microemulsion system. The findings suggest a shift in the reaction mechanism from dissociative to associative with decreasing water content. This research provides valuable information about the reactivity of this compound in different microenvironments.
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